molecular formula C10H15N B025982 Pyridine, 4-methyl-3-(2-methylpropyl)-(9CI) CAS No. 110823-92-2

Pyridine, 4-methyl-3-(2-methylpropyl)-(9CI)

Cat. No.: B025982
CAS No.: 110823-92-2
M. Wt: 149.23 g/mol
InChI Key: SQPJNTCVTSMUDF-UHFFFAOYSA-N
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Description

3-Isobutyl-4-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-4-methylpyridine typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with isobutyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of 3-Isobutyl-4-methylpyridine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same alkylation reactions but on a larger scale, with optimized reaction times and catalyst concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonyl groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro-3-isobutyl-4-methylpyridine, sulfonyl-3-isobutyl-4-methylpyridine.

Scientific Research Applications

3-Isobutyl-4-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isobutyl-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

    3-Isobutylpyridine: Lacks the methyl group, resulting in different chemical reactivity and applications.

    4-Methylpyridine: Lacks the isobutyl group, leading to variations in physical and chemical properties.

    3-Isobutyl-5-methylpyridine:

Properties

CAS No.

110823-92-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

4-methyl-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-8(2)6-10-7-11-5-4-9(10)3/h4-5,7-8H,6H2,1-3H3

InChI Key

SQPJNTCVTSMUDF-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)CC(C)C

Canonical SMILES

CC1=C(C=NC=C1)CC(C)C

Synonyms

Pyridine, 4-methyl-3-(2-methylpropyl)- (9CI)

Origin of Product

United States

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